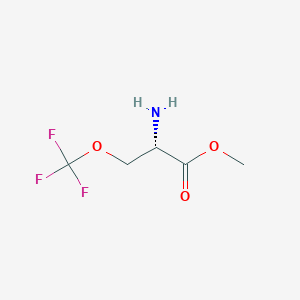
Methyl O-(trifluoromethyl)-L-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl O-(trifluoromethyl)-L-serinate is a compound that features a trifluoromethyl group attached to the serine amino acid. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is attached to. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl O-(trifluoromethyl)-L-serinate typically involves the introduction of the trifluoromethyl group into the serine molecule. One common method is the nucleophilic trifluoromethylation, where a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) is used. The reaction conditions often involve the use of a base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic trifluoromethylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl O-(trifluoromethyl)-L-serinate can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the serine backbone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium trifluoroacetate can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various trifluoromethylated derivatives .
Scientific Research Applications
Methyl O-(trifluoromethyl)-L-serinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl O-(trifluoromethyl)-L-serinate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the electronic properties of the molecule, enhancing its binding affinity to specific targets. The pathways involved often include modifications to protein structures and interactions with enzymes .
Comparison with Similar Compounds
Methyl O-(trifluoromethyl)-L-serinate can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylated Proline: Similar in its use for NMR labeling and protein studies.
Trifluoromethylated Phenols: Used in pharmaceuticals for their enhanced stability and bioavailability.
Trifluoromethylated Ketones: Commonly used in organic synthesis for their unique reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the serine amino acid, providing a versatile building block for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H8F3NO3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate |
InChI |
InChI=1S/C5H8F3NO3/c1-11-4(10)3(9)2-12-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1 |
InChI Key |
TXBYNCPRRIBRFF-VKHMYHEASA-N |
Isomeric SMILES |
COC(=O)[C@H](COC(F)(F)F)N |
Canonical SMILES |
COC(=O)C(COC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















